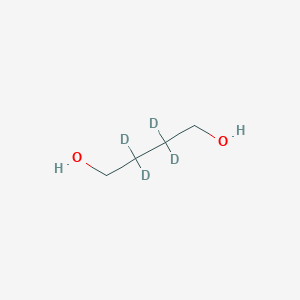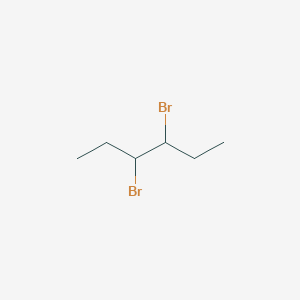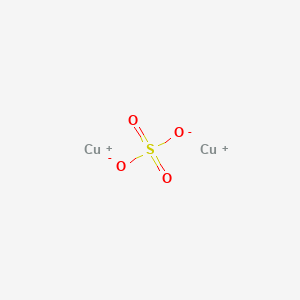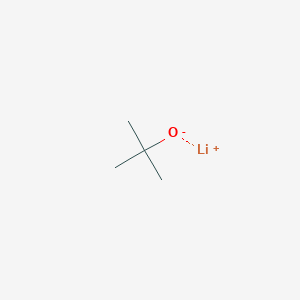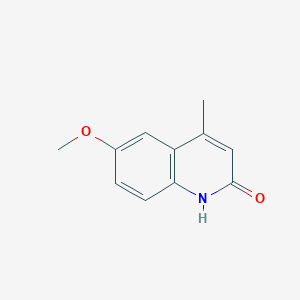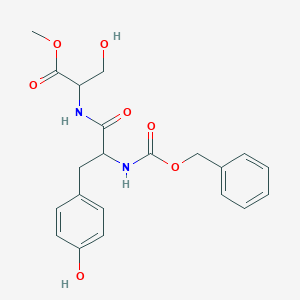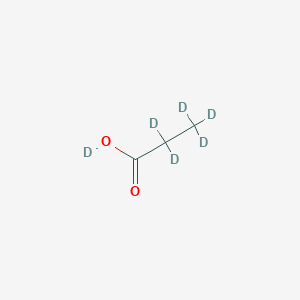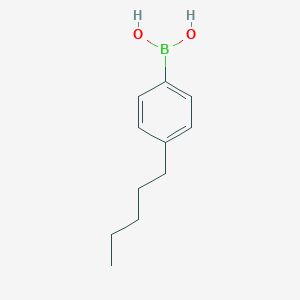
(4-pentylphenyl)boronic Acid
Descripción general
Descripción
Boronic acids are a class of compounds known for their versatility in organic synthesis and materials science. They are particularly useful as building blocks for constructing complex molecular architectures and have been employed in the synthesis of heterocyclic and aromatic compounds . While the provided papers do not directly discuss (4-pentylphenyl)boronic acid, they offer insights into the general reactivity and applications of boronic acids and related compounds.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves reactions with organometallic intermediates such as Grignard reagents or through lithiation followed by treatment with a boron source . For example, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor via a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis . Similar strategies could be applied to synthesize (4-pentylphenyl)boronic acid, starting from an appropriately substituted bromo-pentylbenzene.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be characterized by techniques such as X-ray crystallography . These structures often feature a trivalent boron atom connected to two hydroxyl groups and an organic substituent. The boron center can form reversible covalent bonds with diols, which is a key property for the construction of molecular nanostructures and polymeric materials .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is widely used for forming carbon-carbon bonds . They also react with nitrogen-containing compounds to form B-N coordination adducts and can catalyze hydrosilylation reactions, demonstrating functional group tolerance . Tris(pentafluorophenyl)boron, a related compound, has been used as a catalyst for aldol-type reactions, Michael reactions, and Diels-Alder reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For instance, the pKa value of boronic acids can be affected by substituents on the phenyl ring, as seen with amino-3-fluorophenyl boronic acid . Boronic acids are also known for their ability to form reversible condensation products with diols, which is exploited in the construction of various polymeric materials . The Lewis acidity of boron compounds like tris(pentafluorophenyl)boron can be harnessed for catalysis, indicating that (4-pentylphenyl)boronic acid may also have potential as a catalyst or reagent in organic synthesis .
Aplicaciones Científicas De Investigación
Synthesis of PBA-BODIPY Dyes
- Scientific Field : Biochemistry and Molecular Biology .
- Summary of Application : PBA-BODIPY dyes are synthesized for use as functional and modular fluorescent tools for tethering the glycan domain of antibodies .
- Methods of Application : The synthesis involves the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results or Outcomes : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Siderophores
- Scientific Field : Microbiology and Environmental Sciences .
- Summary of Application : Siderophores are small molecules known for their high iron binding capacity. They are essential for all life forms requiring iron .
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Results or Outcomes : Siderophores have applications in medicine, agriculture, and environmental sciences. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Biochemical Tools
- Scientific Field : Biochemistry .
- Summary of Application : Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : The key interaction of boronic acids with diols allows their utilization in various areas .
- Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Dynamic Click Chemistry
- Scientific Field : Supramolecular Chemistry .
- Summary of Application : Boronic acid-mediated cis-diol conjugation is used in dynamic click chemistry .
- Methods of Application : This involves reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific use case .
Biological Labelling and Protein Manipulation
- Scientific Field : Biochemistry .
- Summary of Application : Boronic acids are used for various purposes, including biological labelling, protein manipulation and modification .
- Methods of Application : The key interaction of boronic acids with diols allows their utilization in various areas .
- Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Therapeutics and Separation Technologies
- Scientific Field : Pharmaceutical Sciences .
- Summary of Application : Boronic acids are used in therapeutics and separation technologies .
- Methods of Application : The interaction of boronic acids with proteins and their manipulation and cell labelling are utilized .
- Results or Outcomes : Boronic acids have been used in various areas ranging from therapeutics to separation technologies .
Safety And Hazards
Direcciones Futuras
Boronic acids, including “(4-pentylphenyl)boronic Acid”, are increasingly being used in diverse areas of research. They have found applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research will likely continue to explore these and other potential uses of boronic acids.
Propiedades
IUPAC Name |
(4-pentylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMPSOGFATLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404610 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-pentylphenyl)boronic Acid | |
CAS RN |
121219-12-3 | |
| Record name | (4-Pentylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



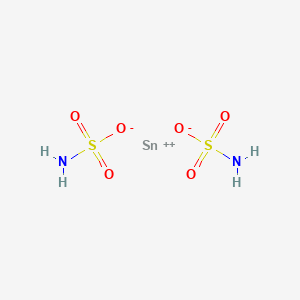
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)

